An In-Depth Technical Guide to the Structure and Properties of N-Nitroso Sarcosine Methyl Ester
An In-Depth Technical Guide to the Structure and Properties of N-Nitroso Sarcosine Methyl Ester
Abstract
This technical guide provides a comprehensive overview of N-Nitroso Sarcosine Methyl Ester (NSME), a compound of significant interest in toxicology and cancer research. As a member of the N-nitrosamine class, NSME is recognized for its carcinogenic properties and serves as a critical model compound for studying the mechanisms of chemical carcinogenesis. This document details its molecular structure, including the phenomenon of Z/E isomerism, methods of synthesis, and thorough characterization by modern spectroscopic techniques. Furthermore, it outlines essential safety and handling protocols, discusses its chemical reactivity, and reviews its primary application in research settings. This guide is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this compound.
Introduction: The Significance of N-Nitroso Compounds
N-nitrosamines are a class of chemical compounds characterized by a nitroso group (-N=O) bonded to an amine nitrogen. They have been the subject of intense scientific scrutiny for decades due to their potent carcinogenic activity across numerous animal species.[1][2] The formation of these compounds can occur under acidic conditions, such as those in the human stomach, from the reaction of secondary or tertiary amines with a nitrosating agent like sodium nitrite, which is commonly used as a food preservative.[3] N-Nitroso Sarcosine Methyl Ester (CAS 51938-19-3) is the methyl ester derivative of N-nitrososarcosine, a compound found in some cured meats and tobacco products. The esterification to NSME makes the compound more lipophilic and alters its biological properties, making its study essential for a complete understanding of nitrosamine toxicology.
Molecular Structure and Isomerism
The fundamental structure of N-Nitroso Sarcosine Methyl Ester is derived from the amino acid sarcosine (N-methylglycine). The key structural features are a central nitrogen atom bonded to a methyl group, a methylene-ester group, and a nitroso group.
// Define nodes for atoms N1 [label="N", pos="0,0.5!", fontcolor="#202124"]; C1 [label="H₃C", pos="-1.2,-0.1!", fontcolor="#202124"]; C2 [label="CH₂", pos="0,1.8!", fontcolor="#202124"]; N2 [label="N", pos="1.2,0.1!", fontcolor="#EA4335"]; O1 [label="O", pos="2.1,0.6!", fontcolor="#EA4335"]; C3 [label="C", pos="-0.5,3.0!", fontcolor="#202124"]; O2 [label="O", pos="-0.5,4.1!", fontcolor="#EA4335"]; O3 [label="O", pos="0.6,2.8!", fontcolor="#202124"]; C4 [label="CH₃", pos="1.1,3.9!", fontcolor="#202124"];
// Define edges for bonds edge [color="#202124"]; N1 -- C1; N1 -- C2; N1 -- N2; N2 -- O1 [style=double]; C2 -- C3; C3 -- O2 [style=double]; C3 -- O3; O3 -- C4; }
Caption: 2D Chemical Structure of N-Nitroso Sarcosine Methyl Ester.
The Critical Aspect of Z/E Isomerism
A crucial feature of N-nitrosamines is the restricted rotation around the N-N bond due to its partial double-bond character. This phenomenon arises from the delocalization of the lone pair of electrons on the amine nitrogen into the N=O pi-system. The consequence is the existence of two distinct geometric isomers, designated as Z (zusammen) and E (entgegen), which can coexist in equilibrium.
This isomerism has profound implications for the compound's spectroscopic signature, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy, where it results in the appearance of two distinct sets of signals for the atoms near the nitroso group. The relative populations of the Z and E isomers are influenced by factors such as solvent polarity and temperature.
Physicochemical Properties
The key physicochemical properties of N-Nitroso Sarcosine Methyl Ester are summarized below. This data is essential for its handling, purification, and use in experimental settings.
| Property | Value | Source |
| CAS Number | 51938-19-3 | [4] |
| Molecular Formula | C₄H₈N₂O₃ | [4] |
| Molecular Weight | 132.12 g/mol | [4] |
| Boiling Point | 325.1 °C at 760 mmHg (Predicted) | [4] |
| Density | 1.29 g/cm³ (Predicted) | [4] |
| Flash Point | 150.4 °C (Predicted) | [5] |
| Appearance | Expected to be a pale yellow oil or solid | General knowledge |
| SMILES | CN(CC(=O)OC)N=O | [4] |
| Synonyms | Methyl N-methyl-N-nitrosoglycine, Methyl N-Nitrososarcosinate | [4][5] |
Synthesis of N-Nitroso Sarcosine Methyl Ester
The synthesis of NSME is most commonly achieved through the N-nitrosation of its precursor, sarcosine methyl ester. This reaction is a classic example of electrophilic substitution on a secondary amine.
Caption: General workflow for the synthesis of NSME.
Detailed Experimental Protocol
This protocol is adapted from established methods for the nitrosation of secondary amines and should only be performed by trained personnel in a designated laboratory fume hood with appropriate personal protective equipment.
Materials:
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Sarcosine methyl ester hydrochloride
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Sodium nitrite (NaNO₂)
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Concentrated Hydrochloric Acid (HCl)
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Dichloromethane (CH₂Cl₂)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Anhydrous magnesium sulfate (MgSO₄)
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Deionized water
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Ice
Procedure:
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Preparation of Amine Salt Solution: Dissolve sarcosine methyl ester hydrochloride (1 equivalent) in deionized water in a round-bottom flask equipped with a magnetic stirrer. Cool the flask in an ice-water bath to 0-5 °C.
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Acidification: Slowly add concentrated HCl to the solution to ensure a highly acidic environment (pH 1-2). Causality: The nitrosating agent, nitrous acid (HONO), is formed in situ from the protonation of sodium nitrite. This reaction is most efficient under strongly acidic conditions.
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Nitrosation: Prepare a solution of sodium nitrite (1.1 equivalents) in deionized water. Add this solution dropwise to the cold, stirring amine solution over 30 minutes, ensuring the temperature remains below 5 °C. Causality: The dropwise addition and low temperature are critical to control the exothermic reaction and prevent the decomposition of the unstable nitrous acid.
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Reaction Monitoring: Stir the reaction mixture at 0-5 °C for an additional 1-2 hours after the addition is complete. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.
-
Extraction: Transfer the reaction mixture to a separatory funnel. Extract the product with dichloromethane (3 x volume of aqueous phase). Causality: NSME is an organic compound with limited water solubility and will partition into the organic layer.
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Washing: Combine the organic extracts and wash sequentially with cold deionized water and then with a saturated sodium bicarbonate solution until effervescence ceases. This neutralizes any remaining acid.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The resulting crude oil or solid should be purified, typically by column chromatography on silica gel, to yield the pure N-Nitroso Sarcosine Methyl Ester.
Spectroscopic Characterization
Definitive structural confirmation of NSME relies on a combination of spectroscopic methods. The presence of Z/E isomers is a key feature to identify.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to Z/E isomerism, the ¹H and ¹³C NMR spectra are expected to show two sets of signals. The signals for nuclei closer to the N-N=O moiety (the N-CH₃ and N-CH₂ groups) will show the most significant separation in chemical shifts between the two isomers.
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¹H NMR (Predicted):
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N-CH₃: Two singlets are expected, one for each isomer.
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N-CH₂: Two singlets are expected.
-
O-CH₃: Two singlets, likely with very similar chemical shifts, may appear as a single broadened peak or two closely spaced peaks.
-
-
¹³C NMR (Predicted):
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C=O (Ester): Two signals are expected in the carbonyl region (~165-175 ppm).
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N-CH₂: Two signals.
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O-CH₃: Two signals.
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N-CH₃: Two signals.
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Mass Spectrometry (MS)
Electron impact mass spectrometry (EI-MS) of N-nitrosamines reveals characteristic fragmentation patterns.[6][7]
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Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 132) should be observable.
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Loss of Nitroso Group: A prominent peak at M-30 (m/z = 102) due to the loss of the •NO radical is a hallmark of nitrosamines.
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Alpha-Cleavage: Cleavage of the C-C bond alpha to the amine nitrogen is a common pathway. For NSME, this would lead to the loss of the methoxycarbonyl radical (•COOCH₃), resulting in a fragment at m/z = 73.
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m/z 30: A peak at m/z = 30, corresponding to the [NO]⁺ ion, is often observed.
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of the key functional groups present in the molecule.
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C=O Stretch (Ester): A strong, sharp absorption band is expected around 1740-1750 cm⁻¹ .
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N=O Stretch (Nitroso): A strong absorption band is expected in the region of 1430-1480 cm⁻¹ .
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C-O Stretch (Ester): A strong band is expected around 1200-1250 cm⁻¹ .
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N-N Stretch: A medium intensity band is expected around 1050-1100 cm⁻¹ .
Chemical Reactivity and Stability
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Light Sensitivity: Like many nitroso compounds, NSME is expected to be sensitive to UV light, which can cause decomposition.[1] It should be stored in amber vials or protected from light.
-
Thermal Decomposition: At elevated temperatures, N-nitrososarcosine is known to decarboxylate to form the highly volatile and carcinogenic N-nitrosodimethylamine.[1] While the ester is more stable, thermal decomposition is still a consideration.
-
Hydrolysis: The ester functional group is susceptible to hydrolysis back to the parent carboxylic acid (N-nitrososarcosine) under either acidic or basic conditions.
Safety, Handling, and Disposal
WARNING: N-Nitroso Sarcosine Methyl Ester is a suspected carcinogen and should be handled with extreme caution.
-
Engineering Controls: All work must be conducted in a certified chemical fume hood to prevent inhalation of vapors.
-
Personal Protective Equipment (PPE):
-
Gloves: Nitrile or other chemically resistant gloves are mandatory. Double-gloving is recommended.
-
Eye Protection: Chemical safety goggles and a face shield must be worn.
-
Lab Coat: A buttoned lab coat is required.
-
-
Storage: Store in a cool, dry, well-ventilated area, protected from light, and in a tightly sealed container. Store away from strong oxidizing agents.
-
Disposal: All waste containing NSME, including contaminated labware, must be disposed of as hazardous chemical waste according to institutional and governmental regulations. Do not dispose of down the drain.
Applications in Research
The primary application of N-Nitroso Sarcosine Methyl Ester is as a tool in biomedical research. Its carcinogenic properties are utilized to induce tumors in animal models, allowing scientists to study:
-
The molecular mechanisms of chemical carcinogenesis.
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The metabolic activation pathways of nitrosamines.
-
The efficacy of potential chemopreventive agents.
Its use as a standard for analytical method development, particularly in the food and environmental sciences for detecting nitrosamine contamination, is also a key application.
Conclusion
N-Nitroso Sarcosine Methyl Ester is a structurally interesting and biologically potent molecule. Its defining feature is the Z/E isomerism arising from restricted N-N bond rotation, which dictates its spectroscopic properties. A comprehensive understanding of its synthesis, characterization, and reactivity is paramount for its safe and effective use in research. As the study of N-nitrosamines continues to be a priority in public health and drug safety, a thorough technical knowledge of model compounds like NSME remains indispensable for the scientific community.
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